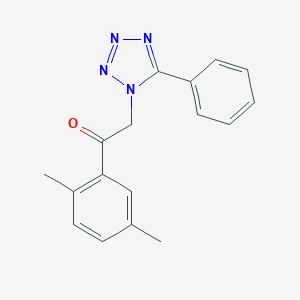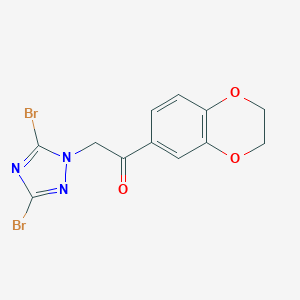![molecular formula C18H14F3N3O2 B277552 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277552.png)
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TFPAA, is a chemical compound that has been widely used in scientific research. It belongs to the class of phthalazinone derivatives and has shown promising results in various biochemical and physiological studies.
作用机制
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide acts as an allosteric inhibitor of PTP1B by binding to a site distinct from the active site. This binding induces a conformational change in the enzyme, which reduces its catalytic activity. This compound has been shown to increase insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells, which suggests that it can improve glucose homeostasis in vivo. Additionally, this compound has been found to inhibit the proliferation of cancer cells by targeting PTP1B, which is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. This compound has also been shown to inhibit the proliferation of cancer cells by targeting PTP1B. In addition, this compound has been found to reduce inflammation and oxidative stress in various cell types.
实验室实验的优点和局限性
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of this enzyme in various biological processes. This compound is also relatively stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, this compound has some limitations as well. It has a relatively low solubility in water, which can limit its use in some experiments. In addition, this compound has not been extensively studied in vivo, which means that its pharmacokinetics and toxicity are not well understood.
未来方向
There are several future directions for the study of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide. One potential application is in the treatment of diabetes and other metabolic disorders. This compound has been shown to improve glucose homeostasis in vitro and in animal models, which suggests that it may be a promising therapeutic agent. Another potential application is in the treatment of cancer. PTP1B is overexpressed in many types of cancer, and this compound has been shown to inhibit the proliferation of cancer cells in vitro. Further studies are needed to determine whether this compound can be used as a cancer therapeutic. Finally, this compound could be used as a tool to study the role of PTP1B in other biological processes, such as immune function and neurodegeneration.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been widely used in scientific research. It has been found to be a potent inhibitor of PTP1B, which plays a crucial role in regulating cell signaling pathways. This compound has several potential applications in the treatment of diabetes, cancer, and other diseases. Further studies are needed to determine the pharmacokinetics and toxicity of this compound, as well as its potential as a therapeutic agent.
合成方法
The synthesis of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction of 3-(trifluoromethyl)aniline with 2,3-dichloro-1,4-naphthoquinone in the presence of potassium carbonate and DMF (dimethylformamide). The resulting intermediate is then treated with N-(2-aminoethyl)-4-methylbenzenesulfonamide, which leads to the formation of this compound. The yield of this synthesis method is around 60%.
科学研究应用
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively used in scientific research as a tool to study various biochemical and physiological processes. It has been found to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in regulating cell signaling pathways. This compound has been shown to selectively inhibit PTP1B, which is involved in the regulation of insulin signaling and glucose homeostasis. This makes this compound a potential therapeutic agent for the treatment of diabetes and other metabolic disorders.
属性
分子式 |
C18H14F3N3O2 |
|---|---|
分子量 |
361.3 g/mol |
IUPAC 名称 |
2-(3-methyl-4-oxophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H14F3N3O2/c1-24-17(26)14-8-3-2-7-13(14)15(23-24)10-16(25)22-12-6-4-5-11(9-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |
InChI 键 |
OVKRPPZPGHAZFR-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
规范 SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B277469.png)
![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277470.png)
![Ethyl 4-[(phenylsulfonyl)methyl]benzoate](/img/structure/B277472.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277473.png)


![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277480.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277483.png)
![N-(4-bromo-2-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277484.png)


![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B277489.png)
![4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B277491.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B277493.png)